Antiproliferative Activity in MCF-7 Breast Cancer Cells
Methyl phenyl (2-chloroethyl)phosphonate exhibited antiproliferative activity against the human breast adenocarcinoma cell line MCF-7, achieving 50% growth inhibition at a concentration of 15 µM after 72 hours of continuous exposure [1]. In the same study, the comparator compound hexadecylphosphocholine (HePC, miltefosine), a clinical-stage alkylphosphocholine, achieved an IC50 of 5 µM, indicating that the target compound is approximately 3-fold less potent in this specific cell-based assay [1].
| Evidence Dimension | In vitro antiproliferative potency |
|---|---|
| Target Compound Data | IC50 = 15 µM |
| Comparator Or Baseline | Hexadecylphosphocholine (HePC): IC50 = 5 µM |
| Quantified Difference | 3-fold lower potency |
| Conditions | MCF-7 breast adenocarcinoma cells, 72-hour continuous exposure |
Why This Matters
This direct comparison against a well-characterized clinical-stage alkylphosphocholine establishes a quantitative baseline for the compound's cytotoxic potential in a relevant human cancer cell line, enabling informed procurement decisions for oncology research programs seeking specific potency windows.
- [1] Ries, U., Fleer, E. A. M., Breiser, A., Unger, C., Stekar, J., Fenneberg, K., et al. (1993). In vitro and in vivo antitumoral activity of alkylphosphonates. European Journal of Cancer, 29A(1), 96-101. View Source
